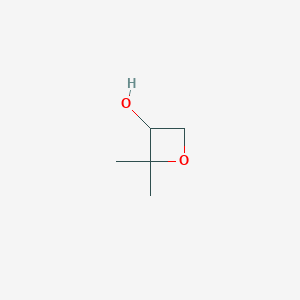

![molecular formula C14H10O2S B6336513 Methyl dibenzo[b,d]thiophene-4-carboxylate CAS No. 60718-97-0](/img/structure/B6336513.png)

Methyl dibenzo[b,d]thiophene-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

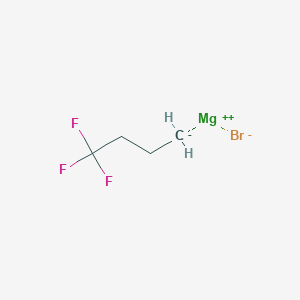

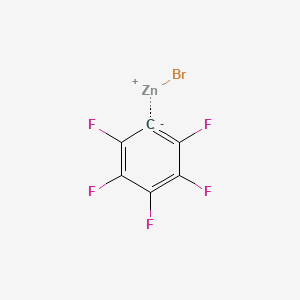

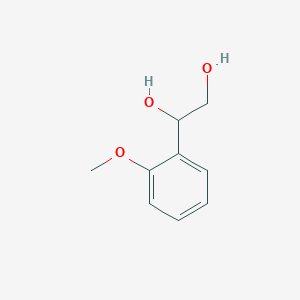

“Methyl dibenzo[b,d]thiophene-4-carboxylate” is a chemical compound . It is related to Dibenzothiophene (DBT), an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . DBT is chemically somewhat similar to anthracene .

Synthesis Analysis

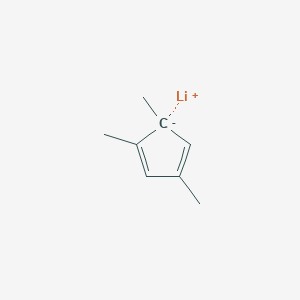

Dibenzothiophene, a related compound, is prepared by the reaction of biphenyl with sulfur dichloride in the presence of aluminium chloride . Reduction with lithium results in scission of one C-S bond . With butyllithium, this heterocycle undergoes stepwise lithiation at the 4-position . S-oxidation with peroxides gives the sulfoxide .

科学的研究の応用

Medicinal Chemistry

Thiophene-based analogs, such as Methyl dibenzo[b,d]thiophene-4-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . They are remarkably effective compounds with respect to their biological and physiological functions .

Anti-psychotic Drugs

Thiophene derivatives have also been used in the development of anti-psychotic drugs . They have shown promising results in the treatment of various psychological disorders .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are utilized in the development of advanced electronic devices .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . They contribute to the improvement of the performance and efficiency of these devices .

Organic Light-Emitting Diodes (OLEDs)

Methyl dibenzo[b,d]thiophene-4-carboxylate and similar compounds have been used in the fabrication of organic light-emitting diodes (OLEDs) . They help in enhancing the brightness and longevity of these devices .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help in protecting metals and other materials from corrosion .

Anti-cancer Drugs

Thiophene derivatives have shown potential as anti-cancer drugs . They have been used in the development of new treatments for various types of cancer .

作用機序

Target of Action

Methyl dibenzo[b,d]thiophene-4-carboxylate is a complex organic compound The primary targets of this compound are currently not well-defined in the literature

Mode of Action

Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of properties and applications . They are utilized in industrial chemistry and material science

Result of Action

Compounds with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

特性

IUPAC Name |

methyl dibenzothiophene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S/c1-16-14(15)11-7-4-6-10-9-5-2-3-8-12(9)17-13(10)11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYDQWXQCLIFQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1SC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50821661 |

Source

|

| Record name | Methyl dibenzo[b,d]thiophene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50821661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl dibenzo[b,d]thiophene-4-carboxylate | |

CAS RN |

60718-97-0 |

Source

|

| Record name | Methyl dibenzo[b,d]thiophene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50821661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。